molecular formula C6H7N3O4 B109819 2-Methyl-5-nitroimidazol-1-ylacetic acid CAS No. 1010-93-1

2-Methyl-5-nitroimidazol-1-ylacetic acid

Cat. No.: B109819
CAS No.: 1010-93-1
M. Wt: 185.14 g/mol
InChI Key: RVEGZXNRNWUYKI-UHFFFAOYSA-N
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Description

Metronidazole acetic acid is a derivative of metronidazole, a nitroimidazole antibiotic widely used to treat various infections caused by anaerobic bacteria and protozoa. Metronidazole acetic acid retains the core structure of metronidazole but incorporates an acetic acid moiety, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Metronidazole acetic acid can be synthesized through the oxidation of metronidazole. One common method involves reacting metronidazole with acetic acid in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of metronidazole acetic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized for large-scale production, including temperature control, reaction time, and purification steps .

Chemical Reactions Analysis

Types of Reactions

Metronidazole acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites of metronidazole acetic acid, which can have different biological activities and properties .

Scientific Research Applications

Metronidazole acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of metronidazole acetic acid involves the reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates. These intermediates interact with deoxyribonucleic acid and electron-transport proteins, inhibiting nucleic acid synthesis and leading to cell death. The molecular targets include bacterial deoxyribonucleic acid and various enzymes involved in electron transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Metronidazole acetic acid is unique due to the incorporation of the acetic acid moiety, which can influence its chemical properties and biological activities. This modification can enhance its solubility, stability, and potentially its antimicrobial efficacy compared to other nitroimidazole derivatives .

Properties

IUPAC Name

2-(2-methyl-5-nitroimidazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-7-2-5(9(12)13)8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVEGZXNRNWUYKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143626
Record name 2-Methyl-5-nitroimidazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010-93-1
Record name 2-Methyl-5-nitroimidazole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1010-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitroimidazol-1-ylacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001010931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-nitroimidazol-1-ylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYL-5-NITROIMIDAZOL-1-YLACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69IKL472BQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid in pharmaceutical chemistry?

A: 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid is a crucial building block for synthesizing novel compounds with potential antiparasitic activity. This compound is derived from metronidazole, a well-known antibiotic and antiprotozoal drug. By modifying the structure of metronidazole, researchers aim to develop new drugs with improved efficacy, reduced side effects, and potentially overcome drug resistance. [, ]

Q2: How is 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid synthesized from metronidazole?

A: The synthesis involves a two-step process: []

    Q3: What types of compounds can be synthesized using 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid as a starting material?

    A: Researchers have successfully utilized this compound to synthesize: []

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